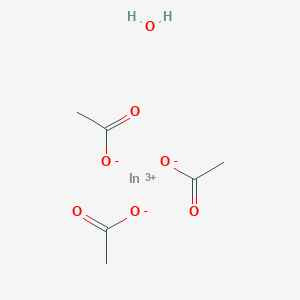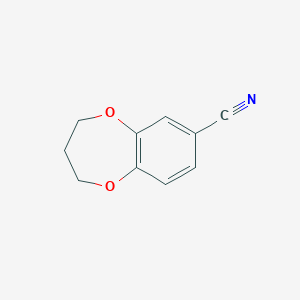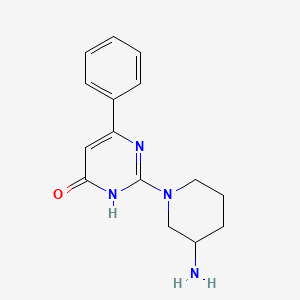![molecular formula C9H11N5O2 B12500594 7-(morpholin-4-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B12500594.png)
7-(morpholin-4-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(morpholin-4-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a triazolo-pyrimidine core, which is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(morpholin-4-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one typically involves the annulation of a pyrimidine moiety to a triazole ring. One common method includes the Dimroth rearrangement, which involves protonation of the nitrogen atom of a pyrimidine derivative, followed by ring opening, tautomerization, ring closure, and deprotonation . Another approach involves the use of hydrazine hydrate (N₂H₄·H₂O) in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反応の分析
Types of Reactions
7-(morpholin-4-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or removal of oxygen atoms.
Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
7-(morpholin-4-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one has several scientific research applications:
作用機序
The mechanism of action of 7-(morpholin-4-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one involves its interaction with molecular targets such as kinases. For instance, it inhibits c-Met kinase activity at the nanomolar level, which is crucial for its anti-tumor effects . The compound binds to the active site of the kinase, blocking its activity and thereby inhibiting cancer cell proliferation .
類似化合物との比較
Similar Compounds
7-Methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine: Similar in structure but with a methyl group instead of a morpholinyl group.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition and anti-tumor activities.
(3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one: Another structurally related compound with potential biological activities.
Uniqueness
The uniqueness of 7-(morpholin-4-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one lies in its morpholinyl group, which enhances its solubility and potentially its bioavailability. This structural feature may contribute to its superior kinase inhibition and anti-tumor activities compared to similar compounds .
特性
分子式 |
C9H11N5O2 |
|---|---|
分子量 |
221.22 g/mol |
IUPAC名 |
7-morpholin-4-yl-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
InChI |
InChI=1S/C9H11N5O2/c15-9-12-11-8-10-7(1-2-14(8)9)13-3-5-16-6-4-13/h1-2H,3-6H2,(H,12,15) |
InChIキー |
LWGNINKZQJVJDA-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC3=NNC(=O)N3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Fluorobenzyl)sulfanyl]-4-methylpyrimidine](/img/structure/B12500512.png)
![(5Z)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12500516.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500522.png)
![Ethyl 5-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12500524.png)
![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12500527.png)


![2,6-Diaminopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone](/img/structure/B12500558.png)
![2-{[5-(4-Bromophenyl)-4-methyl-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B12500566.png)
![2-amino-4-(4-hydroxy-3,5-dinitrophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B12500571.png)
![Methyl 5-[(2,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12500572.png)
![6-ethoxy-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12500581.png)
![N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B12500590.png)

